

An In-depth Technical Guide to 2-Ethyl-4-fluoro-1-nitrobenzene

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Compound of Interest

Compound Name: 2-Ethyl-4-fluoro-1-nitrobenzene

Cat. No.: B2731259

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Ethyl-4-fluoro-1-nitrobenzene** (CAS No. 1089279-29-7), a key chemical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The document details the compound's chemical and physical properties, outlines a robust, multi-step synthesis protocol, and explores its primary application as a precursor to 2-ethyl-4-fluoroaniline. A significant focus is placed on the critical reduction of the nitro moiety, a gateway to a diverse range of biologically active molecules. Safety protocols and handling guidelines are also provided to ensure safe laboratory practices. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

2-Ethyl-4-fluoro-1-nitrobenzene is a substituted aromatic nitro compound that has garnered significant interest as a versatile building block in modern organic synthesis.^[1] Its molecular architecture, featuring an ethyl group, a fluorine atom, and a nitro group on a benzene ring, offers a unique combination of steric and electronic properties that can be strategically exploited in the design of complex target molecules.^[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of downstream compounds, a desirable trait in medicinal chemistry.^{[2][3]} The nitro group, a powerful electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a synthetic handle for the

introduction of an amino group, a common pharmacophore in a vast array of therapeutic agents. This guide will provide an in-depth exploration of the synthesis, properties, and applications of this important intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **2-Ethyl-4-fluoro-1-nitrobenzene** is essential for its effective use in research and development.

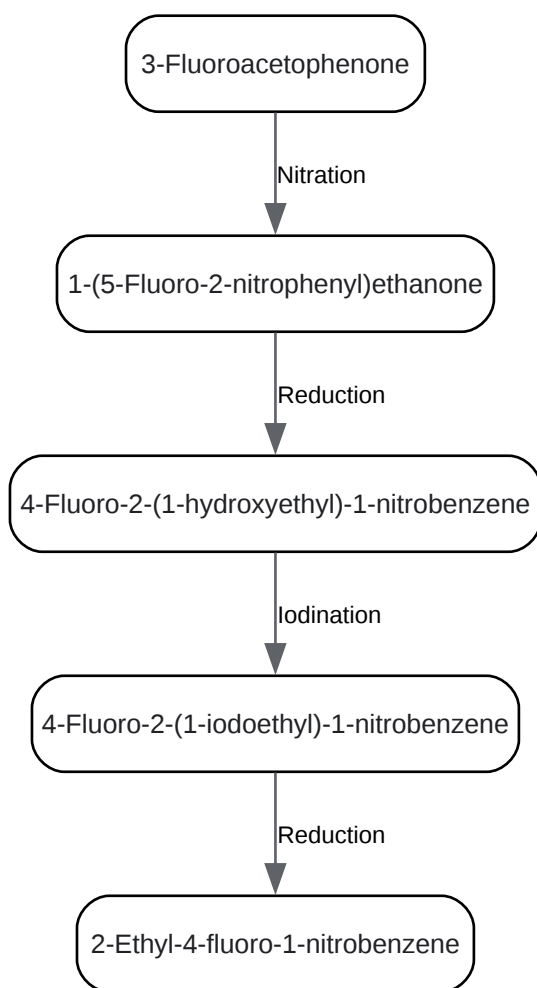
Property	Value	Source
CAS Number	1089279-29-7	[1]
Molecular Formula	C ₈ H ₈ FNO ₂	[1]
Molecular Weight	169.15 g/mol	[1]
IUPAC Name	2-ethyl-4-fluoro-1-nitrobenzene	[1]
Appearance	Not specified, likely a liquid or low-melting solid	
Storage	Room temperature, in a dry, well-ventilated area	[4]

Synthesis and Methodology

The synthesis of **2-Ethyl-4-fluoro-1-nitrobenzene** can be achieved through a multi-step pathway, as detailed in US Patent US20220024850A1. This process is designed to be safe and scalable for industrial production.

Synthetic Pathway Overview

The synthesis commences with the nitration of 3-fluoroacetophenone, followed by a series of reduction and substitution reactions to yield the final product.



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Caption: Patented synthetic route to **2-Ethyl-4-fluoro-1-nitrobenzene**.

Step-by-Step Experimental Protocol

The following is a detailed protocol for the synthesis of **2-Ethyl-4-fluoro-1-nitrobenzene**:

Step 1: Nitration of 3-fluoroacetophenone

- Objective: To introduce a nitro group onto the aromatic ring of 3-fluoroacetophenone.
- Procedure: 3-fluoroacetophenone is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 1-(5-fluoro-2-nitrophenyl)ethanone. The reaction temperature must be carefully controlled to prevent over-nitration.

Step 2: Reduction of 1-(5-fluoro-2-nitrophenyl)ethanone

- Objective: To selectively reduce the ketone functionality to a hydroxyl group.
- Procedure: The ketone intermediate is treated with a suitable reducing agent, such as sodium borohydride, to produce 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.

Step 3: Iodination of 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene

- Objective: To convert the hydroxyl group into a better leaving group for the subsequent reduction.
- Procedure: The alcohol is converted to an iodo derivative, 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene. This can be achieved using various iodinating agents.

Step 4: Reduction of 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene

- Objective: To reduce the iodoethyl group to an ethyl group, yielding the final product.
- Procedure: The iodo-intermediate is reduced to **2-Ethyl-4-fluoro-1-nitrobenzene**.

This patented method provides a clear and reproducible pathway for obtaining high-purity **2-Ethyl-4-fluoro-1-nitrobenzene**.

Spectroscopic Characterization (Predicted)

While experimental spectral data for **2-Ethyl-4-fluoro-1-nitrobenzene** is not readily available in the public domain, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl group. The aromatic region will display complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom.
- ^{13}C NMR: The carbon NMR spectrum will exhibit distinct signals for the ethyl carbons and the aromatic carbons. The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts.

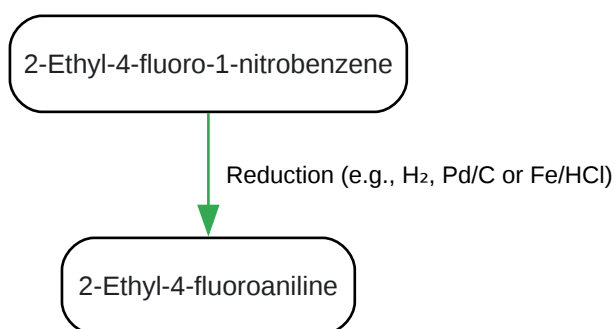
- **IR Spectroscopy:** The infrared spectrum should display strong absorption bands corresponding to the nitro group (typically around 1520 and 1340 cm^{-1}). Aromatic C-H and C-C stretching vibrations will also be present.
- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (169.15 g/mol). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the ethyl group.

Key Chemical Transformation: Reduction to 2-Ethyl-4-fluoroaniline

The primary utility of **2-Ethyl-4-fluoro-1-nitrobenzene** lies in its conversion to 2-ethyl-4-fluoroaniline. This transformation is a critical step in the synthesis of many active pharmaceutical ingredients (APIs) and agrochemicals.^{[5][6]}

Reaction Overview

The reduction of the nitro group to an amine can be accomplished using a variety of reagents and conditions. Common methods include catalytic hydrogenation and metal-acid reductions.^{[6][7]}



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Caption: Reduction of **2-Ethyl-4-fluoro-1-nitrobenzene** to 2-ethyl-4-fluoroaniline.

Recommended Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method for this reduction due to its clean reaction profile and high yields.^[7]

- Reagents and Equipment:
 - **2-Ethyl-4-fluoro-1-nitrobenzene**
 - Palladium on carbon (Pd/C, typically 5-10%)
 - Solvent (e.g., ethanol, methanol, or ethyl acetate)
 - Hydrogen gas source
 - Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
- Procedure:
 - Dissolve **2-Ethyl-4-fluoro-1-nitrobenzene** in the chosen solvent in a suitable reaction vessel.
 - Add a catalytic amount of Pd/C to the solution.
 - Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
 - Introduce hydrogen gas to the desired pressure.
 - Agitate the mixture at room temperature or with gentle heating.
 - Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
 - Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
 - Filter the reaction mixture through a pad of celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to obtain the crude 2-ethyl-4-fluoroaniline.
 - Purify the product as needed, typically by distillation or chromatography.

Applications in Drug Discovery and Agrochemical Synthesis

2-Ethyl-4-fluoro-1-nitrobenzene, primarily through its conversion to 2-ethyl-4-fluoroaniline, is a valuable intermediate for the synthesis of a wide range of biologically active molecules.^{[4][8]}

- **Pharmaceuticals:** The 2-ethyl-4-fluoroaniline scaffold is a component of various drug candidates. The fluorine atom can enhance drug potency and improve pharmacokinetic properties. For instance, fluorinated anilines are used in the synthesis of kinase inhibitors for cancer therapy and other therapeutic agents.^{[2][9]}
- **Agrochemicals:** In the agrochemical industry, fluorinated aromatic compounds are integral to the development of modern pesticides and herbicides.^{[10][11]} The presence of fluorine can increase the efficacy and selectivity of these agents.

Safety and Handling

As with all nitroaromatic compounds, **2-Ethyl-4-fluoro-1-nitrobenzene** should be handled with appropriate safety precautions.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Ventilation:** Work in a well-ventilated fume hood to avoid inhalation of vapors.
- **Storage:** Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Ethyl-4-fluoro-1-nitrobenzene is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis is well-documented, and its primary transformation into 2-ethyl-4-fluoroaniline opens the door to a vast chemical space of biologically active molecules. This guide provides the essential technical information for scientists and researchers to effectively and safely utilize this compound in their synthetic endeavors.

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